

An In-depth Technical Guide to Vinylacetic Acid: Physical and Chemical Properties

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Compound of Interest

Compound Name: *3-Butenoic acid*

Cat. No.: *B051336*

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Introduction

Vinylacetic acid, systematically known as but-3-enoic acid, is a monounsaturated carboxylic acid with significant applications in organic synthesis. Its bifunctional nature, possessing both a reactive vinyl group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of a wide range of compounds, including heterocyclic structures and polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of vinylacetic acid, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.

Physical and Chemical Properties

Vinylacetic acid is a colorless to light yellow liquid at room temperature.^[1] It is fully miscible with water and soluble in DMSO.^{[1][2]} Key physical and chemical properties are summarized in the tables below for easy reference.

General and Physical Properties

Property	Value	Reference(s)
IUPAC Name	But-3-enoic acid	[3]
Synonyms	Vinylacetic acid, 3-Butenoic acid, Allylic acid	[4]
CAS Number	625-38-7	
Molecular Formula	C4H6O2	
Molecular Weight	86.09 g/mol	
Appearance	Colorless to light yellow liquid	
Melting Point	-39 °C / -38.2 °F	
Boiling Point	163 °C / 325.4 °F @ 760 mmHg	
Density	1.013 g/cm ³ at 25 °C	
Refractive Index (n _{20/D})	1.423	
pKa	4.34 (at 25 °C)	
Solubility	Fully miscible with water. Soluble in DMSO (100 mg/mL)	

Spectroscopic Data

Spectroscopic Technique	Key Features and Observed Shifts
^1H NMR	The proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum. The vinyl group protons ($\text{CH}_2=\text{CH}-$) and the alpha-protons ($-\text{CH}_2-\text{COOH}$) exhibit characteristic chemical shifts and coupling patterns.
^{13}C NMR	The spectrum shows distinct signals for the carbonyl carbon of the carboxylic acid, the two carbons of the vinyl group, and the alpha-carbon.
Infrared (IR) Spectroscopy	A broad O-H stretch from the carboxylic acid dimer is observed around $2500\text{--}3300\text{ cm}^{-1}$. A sharp C=O stretch appears around 1710 cm^{-1} . The C=C stretch of the vinyl group is also present.
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak corresponding to the molecular weight of vinylacetic acid, along with characteristic fragmentation patterns.

Chemical Reactivity and Stability

Vinylacetic acid is a reactive molecule due to the presence of both a vinyl group and a carboxylic acid. It is sensitive to light and should be stored accordingly. The compound is incompatible with strong bases, reducing agents, and oxidizing agents.

The vinyl group can undergo typical alkene reactions such as addition, polymerization, and cycloaddition. For instance, it participates in Diels-Alder reactions. The reactivity of the vinyl group can be influenced by the adjacent electron-withdrawing carboxylic acid group.

The carboxylic acid group can undergo esterification, amidation, and reduction. A notable reaction is its isomerization to the more stable conjugated isomer, crotonic acid, in the presence of a base.

Experimental Protocols

Synthesis of Vinylacetic Acid via Hydrolysis of Allyl Cyanide

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

- Allyl cyanide
- Concentrated hydrochloric acid
- Water
- Ether
- Sodium hydroxide (for purification)
- Sulfuric acid (for purification)
- Chloroform (for purification)

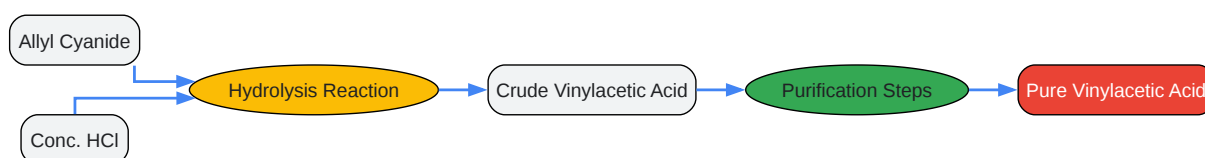
Procedure:

- In a 500-mL flask equipped with a reflux condenser, combine 67 g (1 mole) of allyl cyanide and 100 mL (1.2 moles) of concentrated hydrochloric acid.
- Gently heat the mixture with a small flame while shaking frequently. After approximately 7-8 minutes, an exothermic reaction will commence, evidenced by the formation of a voluminous precipitate of ammonium chloride and refluxing of the mixture.
- After 15 minutes, remove the heat and add 100 mL of water.
- Separate the upper layer containing the crude vinylacetic acid.
- Extract the aqueous layer with two 100-mL portions of ether.

- Combine the organic layers and distill to remove the ether, first at atmospheric pressure and then under reduced pressure.
- Collect the crude vinylacetic acid at 70-72 °C under a pressure of 9 mm Hg.

Purification:

- Dissolve 24 g of sodium hydroxide in 80 mL of water in a three-necked flask, maintaining the temperature between 8-15 °C.
- Slowly add 45 g of the crude vinylacetic acid to the sodium hydroxide solution over 25 minutes.
- Transfer the solution to a separatory funnel and extract with 50 mL of chloroform to remove non-acidic impurities.
- Immediately transfer the alkaline solution to a beaker and, with stirring, add 300 mL of dilute sulfuric acid.
- Extract the acidified solution with three 100-mL portions of chloroform.
- Combine the chloroform extracts and distill to remove the solvent.
- Distill the residue under reduced pressure to obtain pure vinylacetic acid.



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Workflow for the synthesis and purification of vinylacetic acid.

Characterization Protocols

The following are generalized protocols for the analytical characterization of vinylacetic acid. Instrument parameters may need to be optimized.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR Spectroscopy:
 - Prepare a solution of vinylacetic acid in a deuterated solvent (e.g., CDCl_3 or D_2O).
 - Transfer the solution to an NMR tube.
 - Acquire the ^1H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or higher).
 - Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.
- ^{13}C NMR Spectroscopy:
 - Use the same sample prepared for ^1H NMR.
 - Acquire the ^{13}C NMR spectrum, typically with proton decoupling.
 - Process the data similarly to the ^1H NMR spectrum.

2. Infrared (IR) Spectroscopy

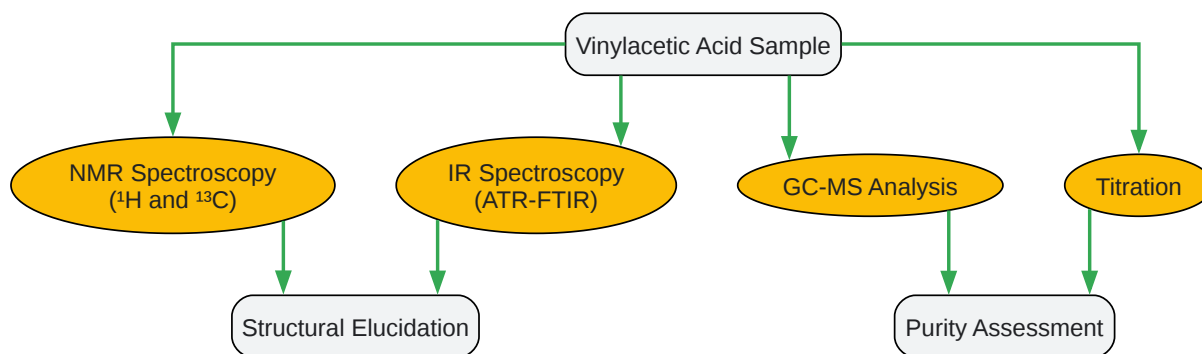
- Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
 - Ensure the ATR crystal is clean.
 - Place a small drop of neat vinylacetic acid directly onto the ATR crystal.
 - Acquire the IR spectrum over a suitable range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
 - Clean the ATR crystal thoroughly after analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** For analysis of the free acid, a polar capillary column (e.g., wax-type) is recommended. Derivatization to a more volatile ester (e.g., methyl or silyl ester) can improve peak shape and is often preferred for quantitative analysis.
- **Instrumentation:**
 - **GC:** Use a capillary column suitable for carboxylic acids. The oven temperature program should be optimized to achieve good separation.
 - **MS:** Operate in electron ionization (EI) mode with a full scan to identify the compound and its fragments.
- **Procedure:**
 - Prepare a dilute solution of vinylacetic acid (or its derivative) in a suitable solvent (e.g., methanol or dichloromethane).
 - Inject an appropriate volume of the sample into the GC-MS system.
 - Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound.

4. Titration for Purity Assessment

- **Principle:** The carboxylic acid group of vinylacetic acid can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to determine its purity.
- **Procedure:**
 - Accurately weigh a sample of vinylacetic acid and dissolve it in deionized water.
 - Add a few drops of a suitable indicator (e.g., phenolphthalein).
 - Titrate the solution with a standardized solution of sodium hydroxide until the endpoint is reached (indicated by a persistent color change).
 - Calculate the purity of the vinylacetic acid based on the volume of titrant used.



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Analytical workflow for the characterization of vinylacetic acid.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature to suggest that vinylacetic acid plays a significant role in specific biological signaling pathways as a signaling molecule itself. While it is a short-chain fatty acid, a class of molecules known to have diverse biological activities, specific signaling cascades directly modulated by vinylacetic acid have not been well-elucidated. Its primary relevance in the context of drug development and biological research lies in its utility as a synthetic intermediate for creating more complex, biologically active molecules.

Conclusion

Vinylacetic acid is a valuable and reactive organic compound with well-defined physical and chemical properties. Its synthesis and characterization can be achieved through standard laboratory procedures. The presence of both a vinyl and a carboxylic acid group provides a wide range of possibilities for its application in the synthesis of novel compounds for research, drug development, and materials science. This guide provides a foundational understanding of this important molecule for scientists and researchers.

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